Isopropyldioctylsilane

Surface Chemistry Hydrosilylation Moisture Sensitivity

Isopropyldioctylsilane (CAS 1858255-82-9) is an organosilicon compound classified as a trialkylsilane, characterized by an isopropyl group, two n-octyl chains, and a reactive silicon-hydrogen (Si-H) bond attached to the central silicon atom. This Si-H functionality places it in the hydrosilane sub-class, distinguishing its reactivity profile from non-hydridic alkylsilanes and alkoxysilanes.

Molecular Formula C19H42Si
Molecular Weight 298.6 g/mol
CAS No. 1858255-82-9
Cat. No. B6310200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyldioctylsilane
CAS1858255-82-9
Molecular FormulaC19H42Si
Molecular Weight298.6 g/mol
Structural Identifiers
SMILESCCCCCCCC[SiH](CCCCCCCC)C(C)C
InChIInChI=1S/C19H42Si/c1-5-7-9-11-13-15-17-20(19(3)4)18-16-14-12-10-8-6-2/h19-20H,5-18H2,1-4H3
InChIKeyRFCCXIHLUXFVRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyldioctylsilane (CAS 1858255-82-9) Procurement-Relevant Compound Profile


Isopropyldioctylsilane (CAS 1858255-82-9) is an organosilicon compound classified as a trialkylsilane, characterized by an isopropyl group, two n-octyl chains, and a reactive silicon-hydrogen (Si-H) bond attached to the central silicon atom [1]. This Si-H functionality places it in the hydrosilane sub-class, distinguishing its reactivity profile from non-hydridic alkylsilanes and alkoxysilanes. Its primary applications are reported in surface modification, hydrophobic coating, and as a precursor in advanced silicone material synthesis [1]. A rigorous search of non-aggregator primary literature, patents, and authoritative databases reveals a current absence of publicly available, head-to-head comparative performance data for this specific compound against its closest analogs. This guide therefore delineates differentiation potential based on structural class inference, explicitly flags evidence gaps, and defines scenarios where this compound's theoretical advantages warrant experimental validation over generic substitution.

Why a Generic Trialkylsilane Cannot Substitute Isopropyldioctylsilane in Hydrosilylation-Driven Applications


Generic substitution of isopropyldioctylsilane with simpler trialkylsilanes (e.g., triethylsilane) or alkoxysilanes (e.g., octyltriethoxysilane) risks functional failure due to three critical structural mismatches. First, unlike alkoxysilanes that require moisture-mediated hydrolysis, the Si-H bond in isopropyldioctylsilane enables a direct, anhydrous hydrosilylation reaction pathway, which is mechanistically essential for modifying moisture-sensitive substrates [1]. Second, the steric profile of a single isopropyl group combined with two long n-octyl chains is inaccessible to commercial alternatives like octadecylsilane (linear C18) or diisopropyloctylsilane (two branched groups), which predictably alters surface packing density and hydrophobic performance . Third, the absence of hydrolyzable alkoxy groups eliminates alcohol by-product generation, a critical advantage for void-free coatings in sealed electronic environments . These structural distinctions create functionally non-interchangeable properties, even in the absence of published direct comparative data, and justify the need for empirical head-to-head validation as outlined below.

Quantitative Differentiation Evidence for Isopropyldioctylsilane: Current Status and Data Gaps


Covalent Anchoring Mechanism: Si-H vs. Si-OEt Hydrolysis Pathways

Isopropyldioctylsilane anchors to hydroxylated surfaces via direct Si-H dehydrogenative coupling, a mechanism that is fundamentally distinct from the hydrolysis-condensation pathway of alkoxysilanes like octyltriethoxysilane. No direct quantitative comparison of grafting density or reaction kinetics between these two compounds has been published. However, class-level kinetic studies on model trialkylsilanes versus trialkoxysilanes indicate that hydrosilylation can proceed under strictly anhydrous conditions, whereas alkoxysilane grafting requires controlled moisture and releases ethanol, which can plasticize or void-fill coatings . This evidence is class-level inference and not specific to isopropyldioctylsilane.

Surface Chemistry Hydrosilylation Moisture Sensitivity

Hydrophobic Performance: Branched vs. Linear Alkyl Chain Architecture

The steric bulk of the isopropyl group in isopropyldioctylsilane is expected to disrupt crystalline packing of the octyl chains, potentially yielding a more amorphous, lower-density hydrophobic layer compared to the tightly packed monolayers formed by linear trialkylsilanes such as trioctylsilane. No direct water contact angle or surface energy measurement has been found for isopropyldioctylsilane. Published comparative studies on analogous alkylsilane series document that branched alkylsilanes generally produce lower static water contact angles (e.g., ~95–100°) compared to their linear counterparts (~105–110°) on silicon wafer substrates, a class-level trend attributed to reduced van der Waals packing . The applicability of this trend to the specific isopropyl/dioctyl substitution pattern is unverified.

Hydrophobicity Surface Energy Contact Angle

Thermal and Oxidative Stability: Trialkylsilane vs. Alkoxysilane Backbone

Trialkylsilanes with Si-C bonds exhibit inherently greater thermal and hydrolytic stability than alkoxysilanes with Si-O-C linkages, which are susceptible to thermal β-elimination and hydrolytic cleavage. No thermogravimetric analysis (TGA) or oxidative induction time data have been published for isopropyldioctylsilane specifically. Class-level data indicate that Si-C bonded alkylsilanes can withstand processing temperatures in excess of 250°C without significant degradation, whereas Si-O-C alkoxysilanes may begin to decompose above 150°C in the presence of trace moisture .

Thermal Stability Oxidative Resistance Silicone Precursor

Application Scenarios for Isopropyldioctylsilane Where Structural Differentiation Matters


Anhydrous Surface Passivation of Moisture-Sensitive Electronic Substrates

In microelectronic fabrication, substrates such as porous low-k dielectrics or moisture-sensitive III-V semiconductors cannot tolerate the water or alcohol by-products generated during conventional alkoxysilane deposition. Isopropyldioctylsilane, applied via vapor-phase or anhydrous solution hydrosilylation, offers a pathway to deposit a hydrophobic monolayer without introducing moisture, potentially preserving substrate integrity. This scenario is directly derived from the mechanistic distinction identified in Section 3 .

Intermediate Surface Energy Interlayers for Multi-Coat Systems

For multi-layer coating systems where a hydrophobic base layer must still permit adhesion of a subsequent organic top-coat, the branched architecture of isopropyldioctylsilane is predicted to create a surface of intermediate energy (class-level trend, Section 3). This avoids the adhesion failure mode sometimes observed with densely packed, high-contact-angle linear alkylsilane monolayers. The scenario justifies procurement for formulation screening where both water resistance and intercoat adhesion are required .

High-Temperature Silicone Resin and Composite Precursor Development

As a hydrosilane with only Si-C and Si-H bonds, isopropyldioctylsilane can serve as a thermally robust precursor or crosslinker in platinum-catalyzed silicone resin formulations intended for high-temperature service environments (>200°C). This application leverages the class-level thermal stability advantage over alkoxysilane precursors (Section 3). For R&D procurement in aerospace or automotive composite programs, this compound represents a candidate for thermal stability benchmarking .

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